molecular formula C17H24N2O3 B1449565 tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1803612-22-7

tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B1449565
CAS No.: 1803612-22-7
M. Wt: 304.4 g/mol
InChI Key: KKPSBLMEUDTRKD-UHFFFAOYSA-N
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Description

Tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11-6-7-13(8-12(11)2)15-9-14(22-19-15)10-18-16(20)21-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSBLMEUDTRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113632
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-22-7
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a compound with potential biological significance, particularly in pharmacological applications. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C17H24N2O3
  • Molar Mass : 304.38 g/mol
  • CAS Number : 1803612-22-7

The biological activity of this compound is primarily attributed to its ability to interact with cholinergic systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission and neurodegenerative diseases.

Inhibition of Cholinesterases

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on AChE and BChE. For instance:

  • IC50 Values : The compound may demonstrate an IC50 value indicative of its potency against these enzymes, suggesting a potential therapeutic role in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Antioxidant Activity

In addition to cholinesterase inhibition, the compound has shown antioxidant properties. This activity can help mitigate oxidative stress in neuronal cells, contributing to neuroprotection. Studies have reported that related compounds exhibit high antioxidant activity in various assays, such as ABTS and FRAP assays .

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition :
    • A study evaluated the inhibitory effects of several oxazole derivatives on AChE and BChE. The results indicated that certain structural modifications could enhance selectivity and potency against BChE compared to AChE, which could be beneficial for developing selective inhibitors for therapeutic use .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. The findings demonstrated that these compounds could protect human neuronal cells from damage induced by reactive oxygen species (ROS), further supporting their potential as therapeutic agents in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeCompound NameIC50 (µM)Notes
AChE Inhibitiontert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro...TBDPotential for treating Alzheimer's disease
BChE Inhibitiontert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro...TBDSelective inhibition observed
Antioxidant ActivityRelated oxazole derivativesHighEffective in reducing oxidative stress in neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

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